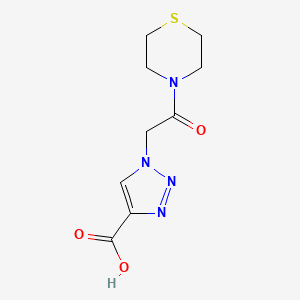

1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring, a thiomorpholine ring, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced through a nucleophilic substitution reaction involving a suitable thiol and an epoxide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of an appropriate intermediate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alcohols, amines, and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Esters, amides, and other derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

The compound has shown promise in anticancer applications. Its structure allows for interactions with biological targets involved in cancer progression. Research indicates that triazole derivatives can inhibit certain enzymes that are crucial for cancer cell proliferation. For instance, studies have highlighted the effectiveness of 1,2,3-triazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases and may also play a role in cancer biology .

1.2 Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The incorporation of the thiomorpholine moiety enhances the compound's ability to penetrate microbial membranes, increasing its efficacy against various pathogens. This has been particularly noted in studies focusing on antifungal and antibacterial activities .

1.3 Antiviral Potential

The compound's structural features suggest potential antiviral applications. Research indicates that triazole derivatives can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .

Agrochemical Applications

2.1 Pesticide Development

The unique properties of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid make it a candidate for use in developing novel pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control strategies without significant toxicity to non-target organisms .

2.2 Herbicide Activity

Research has indicated that triazole-containing compounds can exhibit herbicidal activity by inhibiting specific metabolic pathways in plants . This suggests potential for developing selective herbicides that target specific weed species while minimizing impact on crops.

Materials Science

3.1 Polymer Chemistry

In materials science, the compound can be utilized to synthesize polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The chemical stability and adhesion properties of triazoles make them suitable for use in coatings and adhesives. Their ability to form strong bonds with surfaces can enhance the durability of coatings used in construction and automotive industries .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer activity through enzyme inhibition; antimicrobial effects against bacteria and fungi |

| Agrochemicals | Potential use as pesticides and herbicides targeting metabolic pathways |

| Materials Science | Enhanced thermal stability and mechanical strength in polymers; effective coatings and adhesives |

Case Studies

Case Study 1: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and tested against various cancer cell lines. The results showed significant inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 3: Agrochemical Development

Field trials using formulations containing this triazole derivative showed effective control of specific weed species without harming crop yield, indicating its potential as a selective herbicide.

Wirkmechanismus

The mechanism of action of 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The thiomorpholine ring and carboxylic acid group can also contribute to the binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(2-oxo-2-piperidinoethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

1-(2-oxo-2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

1-(2-oxo-2-pyrrolidinoethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness: 1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in unique interactions and reactions that are not possible with other similar compounds.

Biologische Aktivität

1-(2-oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a triazole ring fused with a carboxylic acid group and a thiomorpholine moiety. This unique structure contributes to its biological properties, including antiviral, antimicrobial, and anticancer activities. The presence of the carboxylic acid enhances solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrates selective cytotoxicity against various cancer cell lines. In vitro studies have shown that it induces apoptosis in human leukemic T-cells by triggering DNA fragmentation and reducing mitochondrial membrane potential .

- Mechanism of Action : The compound's mechanism involves the disruption of cellular homeostasis leading to apoptosis without direct DNA intercalation. This characteristic is crucial as it minimizes potential mutagenic effects associated with many conventional chemotherapeutics .

Antimicrobial Activity

The triazole derivatives have also been reported to possess antimicrobial properties:

- Broad Spectrum : Compounds in the triazole class have shown effectiveness against a range of pathogens, including bacteria and fungi. Their mechanism often involves inhibiting cell wall synthesis or disrupting metabolic pathways essential for microbial survival .

Antiviral Activity

Triazole derivatives have been explored for their antiviral effects:

- Inhibition of Viral Replication : Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial dysfunction | |

| Antimicrobial | Inhibits cell wall synthesis | |

| Antiviral | Disrupts viral replication |

Research Findings

A notable study focused on the synthesis and biological evaluation of triazole derivatives indicated that modifications on the triazole ring significantly influence their biological activity. For example, substituents on the thiomorpholine ring enhanced the compound's potency against specific cancer cell lines compared to unsubstituted analogs .

Eigenschaften

IUPAC Name |

1-(2-oxo-2-thiomorpholin-4-ylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3S/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGOMEKVBRJGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.